2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the acetamide class, featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl bridge connecting to an N-(3,4-dimethoxyphenyl)acetamide moiety. Its molecular formula is C₁₉H₁₇ClN₂O₄S (molecular weight: 412.87 g/mol). The structural uniqueness arises from the synergistic combination of:
- 3-Chlorophenyl substituent on the oxazole ring, enhancing hydrophobic interactions.
- 3,4-Dimethoxyphenyl group on the acetamide, contributing to hydrogen bonding and π-stacking capabilities.
- Sulfanyl linker, modulating electronic properties and steric accessibility.
Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for precise characterization .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-24-15-7-6-14(9-16(15)25-2)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBLJJWGYIDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Oxazole vs. Oxadiazole vs. Triazole : Oxazole derivatives (e.g., target compound) prioritize planar aromaticity for π-π interactions, while oxadiazoles and triazoles introduce additional nitrogen atoms for stronger hydrogen bonding and metabolic resistance .
- Substituent Effects : Chlorophenyl groups enhance lipophilicity, whereas methoxy/acetyl groups improve solubility and pharmacokinetics .
Substituent-Driven Functional Differences
| Compound Name | Aromatic Substituent | Acetamide Group | Bioactivity Implications | Reference |
|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl | 3,4-Dimethoxyphenyl | Enhanced blood-brain barrier penetration due to methoxy groups | - |
| 2-{[5-(3,4-Dimethylphenyl)-1,3-Oxazol-2-yl]sulfanyl}-N-(4-Ethoxyphenyl)acetamide | 3,4-Dimethylphenyl | 4-Ethoxyphenyl | Increased steric bulk reduces receptor affinity but improves thermal stability | |
| N-(3,4-Dimethoxyphenyl)-2-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | Dihydropyridine moiety introduces redox activity; antioxidant potential | |
| N-(4-Ethoxyphenyl)-2-{[1-(3-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide | 3-Methylphenyl | 4-Ethoxyphenyl | Tetrazole ring increases acidity; potential for metal coordination |
Key Observations :
- Methoxy vs. Ethoxy : Ethoxy groups marginally increase lipophilicity compared to methoxy, affecting tissue distribution .
- Chlorine vs. Methyl : Chlorine’s electronegativity enhances binding to electron-rich targets (e.g., enzymes), while methyl groups prioritize hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
